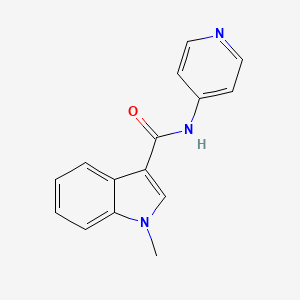
1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an isopropyl group, a pyrrolidin-1-ylsulfonyl group, and a methyl group attached to the imidazole ring
準備方法
The synthesis of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the isopropyl group: This step involves the alkylation of the imidazole ring using isopropyl halides under basic conditions.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is done by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
科学的研究の応用
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including catalysts, dyes, and polymers.
作用機序
The mechanism of action of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the isopropyl and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of the isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-2-methylimidazole: Similar structure but without the pyrrolidin-1-ylsulfonyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
特性
分子式 |
C11H19N3O2S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC名 |
1-propan-2-yl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-8-5-12-11(14)9-17(15,16)13-6-3-4-7-13/h5,8,10H,3-4,6-7,9H2,1-2H3 |
InChIキー |
PKBWUQSHJNGYAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN=C1CS(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


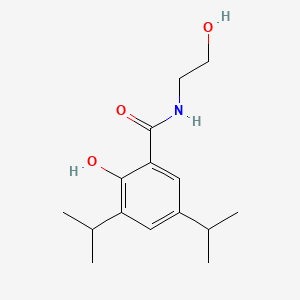
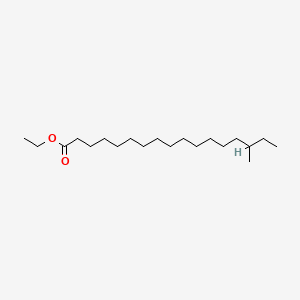
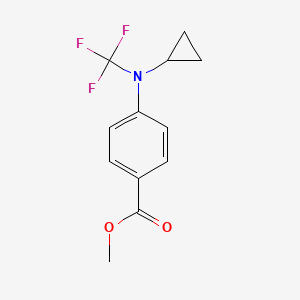
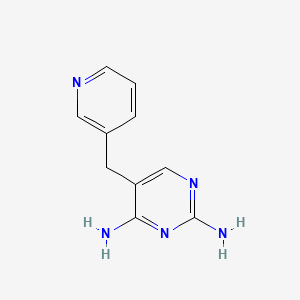

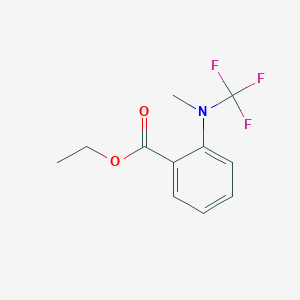
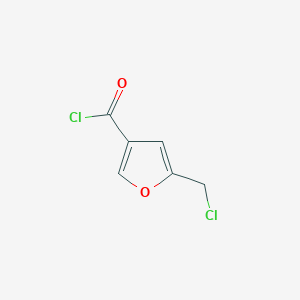
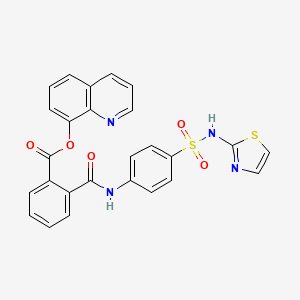
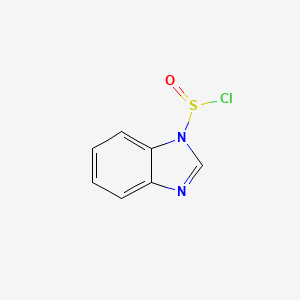
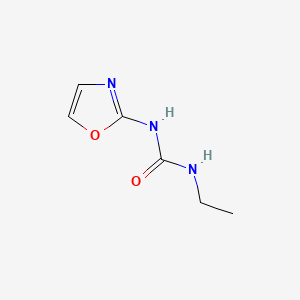

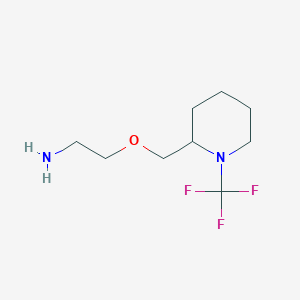
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
